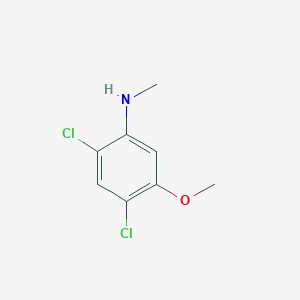

2,4-Dichloro-5-methoxy-N-methylaniline

Description

2,4-Dichloro-5-methoxy-N-methylaniline (CAS 1072945-55-1) is a substituted aniline derivative with a molecular formula of C₈H₈Cl₂NO. It features two chlorine atoms at positions 2 and 4, a methoxy group at position 5, and an N-methyl substituent on the amine group. This compound is primarily used in organic synthesis, agrochemical intermediates, and materials science due to its electron-withdrawing substituents, which modulate reactivity and stability .

Properties

IUPAC Name |

2,4-dichloro-5-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNRGQDKBKNBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674574 | |

| Record name | 2,4-Dichloro-5-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-55-1 | |

| Record name | 2,4-Dichloro-5-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxy-N-methylaniline typically involves multiple steps:

Nitration: The starting material, 2,4-dichloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Methylation: The final step involves methylation of the amine group to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxy-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2,4-Dichloro-5-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations in Chlorinated Methoxyanilines

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- N-Methylation: The N-CH₃ group in this compound enhances lipophilicity compared to non-methylated analogs like 2,4-Dichloro-5-methoxyaniline, influencing solubility in organic solvents .

- Chlorine vs. Other Halogens : Bromine-substituted analogs (e.g., 4-Bromo-5-methoxy-2-methylaniline) exhibit higher molecular weights and altered reactivity in substitution reactions due to bromine’s superior leaving-group ability .

- Methoxy Position : Methoxy at position 5 (vs. 4 in 4-Methoxy-N-methylaniline) directs electrophilic substitution patterns, impacting regioselectivity in further functionalization .

Biological Activity

2,4-Dichloro-5-methoxy-N-methylaniline is an organic compound with the molecular formula C₈H₉Cl₂NO. It is a derivative of aniline characterized by chlorine substitutions at the 2 and 4 positions on the benzene ring, a methoxy group at the 5 position, and a methylated amine group. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and pharmaceutical applications.

- Molecular Formula : C₈H₉Cl₂NO

- Molecular Weight : 202.07 g/mol

- Structure :

- Chlorine atoms at positions 2 and 4.

- Methoxy group at position 5.

- Methylated nitrogen in the amine group.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in its interactions with enzymes. The compound has been studied for its potential as both an inhibitor and an activator of specific enzymes, which may influence various biochemical pathways critical in drug discovery and development.

Enzyme Interactions

Studies have shown that this compound can selectively interact with certain biological targets, influencing enzyme activity. The exact mechanisms of action are still under investigation, but it is believed that the structural features of the compound allow for specific binding to enzyme active sites, leading to modulation of their functions .

Inhibition Studies

A series of studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example:

- GI50 Values : The compound exhibited a GI50 value of approximately 0.28 μM in specific assays, indicating potent inhibitory effects on cell proliferation .

- Mechanism of Action : The inhibition appears to be dose-dependent, suggesting that higher concentrations lead to increased biological effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

- Substituent Effects : Variations in substituents on the phenyl ring have been shown to alter inhibitory potency. For instance, methylation of certain groups resulted in a complete loss of activity, highlighting the importance of specific functional groups for maintaining biological efficacy .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds can provide insight into its unique properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cl at positions 2 & 4; OCH3 at position 5 | Enzyme inhibitor; potential anticancer properties |

| 3,5-Dimethoxy-N-methyl-aniline | OCH3 at positions 3 & 5 | Reduced inhibition compared to above |

| N-(2-hydroxy-5-methoxyphenyl)benzamide | Hydroxyl substitution | Altered binding affinity and activity |

Applications in Drug Development

The unique structure of this compound allows it to serve as a valuable precursor in the synthesis of novel pharmaceutical agents. Its ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts, particularly in oncology and antimicrobial research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-Dichloro-5-methoxy-N-methylaniline with high purity?

- Methodological Answer : Optimize reaction conditions by controlling stoichiometry and temperature. For example, chlorination of 5-methoxy-N-methylaniline derivatives typically requires careful selection of chlorinating agents (e.g., Cl2 or SOCl2) and monitoring reaction progress via TLC or HPLC . Post-synthesis, purify via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted intermediates, as described in protocols for structurally similar chloro-anilines .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., chlorine and methoxy group positions). For instance, aromatic protons in ortho/para positions to electron-withdrawing groups (Cl) exhibit distinct downfield shifts. Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (e.g., theoretical ~220.07 g/mol for C8H9Cl2NO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for structurally related anilines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (skin corrosion/irritation category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity category 3) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR peaks) by cross-validating with alternative techniques:

- X-ray crystallography confirms solid-state structure and hydrogen bonding.

- DFT calculations simulate NMR/IR spectra to compare with experimental data .

- HPLC-MS identifies impurities or byproducts (e.g., incomplete chlorination) .

Q. What advanced strategies enable regioselective functionalization of this compound?

- Methodological Answer : Leverage directing groups and catalysts:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets specific chlorine positions for aryl/alkyl group introduction.

- Protection/deprotection of the methoxy group ensures selectivity during nitration or sulfonation .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies under varying conditions:

- UV-Vis spectroscopy monitors degradation kinetics (e.g., hydrolysis under acidic/basic conditions).

- LC-MS identifies degradation products (e.g., demethylation or dechlorination) .

- Buffered solutions (pH 4–7) minimize decomposition, as seen in related aniline derivatives .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Use quantum chemical tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.